

Introduction to Manganese(II) Oxide at Ambient Conditions

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Compound of Interest		
Compound Name:	Manganese(II) oxide	
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At ambient temperature and pressure, **manganese(II) oxide** (MnO) crystallizes in the rock-salt (B1) structure, which is isostructural with NaCl.[1][2] It is a classic example of a Mott insulator, characterized by strong electron-electron correlations that lead to its insulating nature, contrary to what conventional band theory would predict.[3] MnO is also a well-studied antiferromagnetic material.

Pressure-Induced Phase Transitions of MnO

Applying pressure to MnO induces a series of structural and electronic transitions, transforming it from an insulating antiferromagnet to a metallic, and ultimately diamagnetic, solid. The sequence of these transitions is a subject of ongoing research, but a general consensus has emerged from a combination of experimental techniques and theoretical calculations.

Magnetic and Structural Transition: B1 (Paramagnetic) to distorted B1 (Antiferromagnetic)

At ambient conditions, MnO is a paramagnetic (PM) insulator.[4] As pressure is increased to approximately 30 GPa at room temperature, it undergoes a transition to an antiferromagnetic (AFM) state.[4][5] This magnetic ordering is accompanied by a slight rhombohedral distortion of the B1 crystal structure, which is often denoted as dB1.[4][5]

Structural Transition: B1 to B8 (NiAs-type)



Upon further compression, MnO undergoes a significant structural phase transition from the rock-salt (B1) structure to the nickel arsenide (B8) structure.[3][5] This transition is observed to begin at approximately 90 GPa.[5] Some studies suggest an intermediate phase that is a mixture of the distorted B1 and the B8 phases before a complete transformation to the B8 structure.[4]

Isostructural Mott Transition in the B8 Phase

Within the stability field of the B8 phase, MnO exhibits a first-order, isostructural Mott transition at a pressure of approximately 105 ± 5 GPa. This is a purely electronic transition where the material changes from an insulator to a metal. This transition is characterized by a significant volume collapse of about 6.6% and a collapse of the magnetic moment. The resistivity of MnO drops by five orders of magnitude between 90 and 106 GPa, providing strong evidence for this insulator-metal transition.[4] The magnetic state transitions from paramagnetic (PM) to diamagnetic (DM) during this Mott transition.

Quantitative Data on MnO Phase Transitions

The following tables summarize the key quantitative data associated with the high-pressure phase transitions of MnO.

Table 1: Summary of High-Pressure Phase Transitions in MnO

Transition	Transition Pressure (GPa)	Initial Phase	Final Phase	Nature of Transition
Magnetic	~30	B1	distorted B1	Second-Order,
Ordering		(Paramagnetic)	(AFM)	Magnetic
Structural	~90	distorted B1	B8	First-Order,
Transformation		(AFM)	(Paramagnetic)	Structural
Isostructural Mott Transition	105 ± 5	B8 (Paramagnetic)	B8 (Diamagnetic)	First-Order, Electronic (Insulator-Metal)

Table 2: Structural and Physical Properties of MnO Phases Under Pressure



Property	B1 (Rock-salt) Phase	B8 (NiAs-type) Phase
Crystal System	Cubic	Hexagonal
Space Group	Fm-3m	P6 ₃ /mmc
Magnetic State	Paramagnetic -> Antiferromagnetic (~30 GPa)	Paramagnetic -> Diamagnetic (~105 GPa)
Electronic State	Insulator	Insulator -> Metal (~105 GPa)
Volume Collapse at Transition	N/A	~6.6% at the Mott transition (~105 GPa)
Magnetic Moment	High-spin (~5 μB)	Collapses to low-spin (≤1 µB) or diamagnetic at the Mott transition[3]

Table 3: Pressure-Volume Data for B1 Phase of MnO at Room Temperature

Note: Comprehensive experimental data for the lattice parameters of the B8 phase of MnO as a function of pressure are not readily available in the literature. The following data for the B1 phase is based on experimental findings.



Pressure (GPa)	Unit Cell Volume (ų)	Reference
0	~87.99	Materials Project[1]
~10	~79.5	Jeanloz and Rudy (1987)[3]
~20	~73.0	Jeanloz and Rudy (1987)[3]
~30	~68.0	Jeanloz and Rudy (1987)[3]
~40	~64.0	Jeanloz and Rudy (1987)[3]
~50	~61.0	Jeanloz and Rudy (1987)[3]
~60	~58.5	Jeanloz and Rudy (1987)[3]
~70	~56.5	Jeanloz and Rudy (1987)[3]
~80	~54.5	Jeanloz and Rudy (1987)[3]
~90	~53.0	Jeanloz and Rudy (1987)[3]

Experimental Protocols

The investigation of materials under extreme pressure requires specialized equipment and techniques. The primary methods used to study the phase transitions of MnO are detailed below.

High-Pressure Generation: The Diamond Anvil Cell (DAC)

A Diamond Anvil Cell (DAC) is the most common apparatus for generating static high pressures in the gigapascal (GPa) range.

- Principle: A sample is placed in a small hole in a metal gasket, which is then compressed between the flat faces (culets) of two brilliant-cut diamonds. The immense pressure is generated by applying a modest force to the large table of the diamonds, which is then concentrated over the very small culet area.
- Pressure Transmitting Medium: To ensure hydrostatic or quasi-hydrostatic pressure on the sample, a pressure-transmitting medium (e.g., a mixture of methanol-ethanol, silicone oil, or



a noble gas like neon or argon) is loaded into the sample chamber along with the sample.

 Pressure Calibration: The pressure inside the DAC is typically measured using the ruby fluorescence method. A small ruby chip is placed in the sample chamber, and the pressuredependent shift of its R1 fluorescence line is measured with a spectrometer. Alternatively, the equation of state of a known material (e.g., gold or copper) placed with the sample can be used for pressure calibration via X-ray diffraction.

In-Situ Analysis Techniques

The transparency of diamonds to a wide range of electromagnetic radiation allows for the insitu analysis of the sample under high pressure.

- Objective: To determine the crystal structure, lattice parameters, and unit cell volume of the material as a function of pressure.
- Methodology:
 - A DAC containing the MnO sample is mounted on a goniometer at a synchrotron beamline.
 - A highly focused, high-energy monochromatic X-ray beam is directed through the diamond anvils onto the sample.
 - The diffracted X-rays are collected by an area detector (e.g., a CCD or Pilatus detector).
 - The resulting diffraction pattern (a series of Debye-Scherrer rings for a polycrystalline sample) is integrated to produce a 2D plot of intensity versus diffraction angle (2θ).
 - The positions and intensities of the diffraction peaks are used to identify the crystal structure and refine the lattice parameters.
 - By collecting diffraction patterns at various pressures, the equation of state (pressurevolume relationship) and any structural phase transitions can be determined.
- Objective: To probe the vibrational modes of the MnO lattice. Changes in the Raman spectrum, such as the appearance or disappearance of peaks, or shifts in peak positions, can indicate a phase transition.



- · Methodology:
 - The DAC is placed under a Raman microscope.
 - A monochromatic laser is focused onto the sample through one of the diamond anvils.
 - The scattered light is collected in a backscattering geometry.
 - A notch or edge filter is used to remove the intense Rayleigh scattered light at the laser frequency.
 - The Raman scattered light is dispersed by a spectrometer and detected by a sensitive detector (e.g., a CCD).
 - The resulting Raman spectrum shows peaks corresponding to the active vibrational modes of the sample. These spectra are collected at different pressures to monitor for changes.

Visualizations

Logical Relationship of MnO Phase Transitions under Pressure

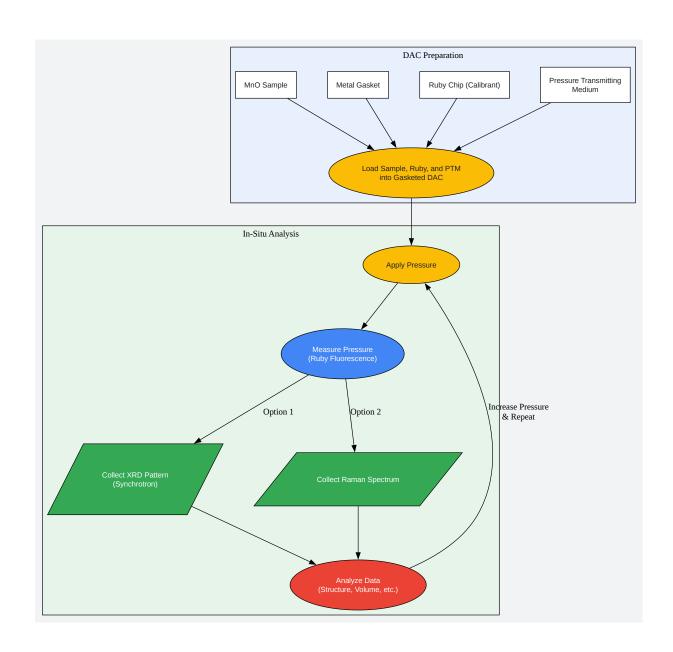


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Caption: Pressure-induced phase transition sequence in MnO.

Experimental Workflow for High-Pressure Studies





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Caption: Workflow for high-pressure experiments using a DAC.



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